molecular formula C9H7NO3 B1526866 Methyl benzo[d]isoxazole-3-carboxylate CAS No. 1082682-56-1

Methyl benzo[d]isoxazole-3-carboxylate

Cat. No.: B1526866
CAS No.: 1082682-56-1
M. Wt: 177.16 g/mol
InChI Key: UJTKCKAJUPJNFM-UHFFFAOYSA-N
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Description

Methyl benzo[d]isoxazole-3-carboxylate is a useful research compound. Its molecular formula is C9H7NO3 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl benzo[d]isoxazole-3-carboxylate is a compound that belongs to the class of isoxazole derivatives, which are known for their diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Isoxazole Derivatives

Isoxazole derivatives, including this compound, have been recognized for their broad spectrum of biological activities. These include:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antioxidant
  • Antimicrobial
  • Antidiabetic
  • Anticholinesterase activities .

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It is known to bind with high affinity to multiple receptors, which facilitates its diverse effects across different biochemical pathways. The compound's mode of action often involves:

  • Inhibition of specific enzymes (e.g., acetylcholinesterase).
  • Modulation of signaling pathways related to inflammation and cancer progression.
  • Antioxidant activity through free radical scavenging .

Inhibition Studies

Recent studies have shown that derivatives of benzo[d]isoxazole exhibit significant inhibitory effects on hypoxia-inducible factor (HIF)-1α transcription, which plays a critical role in tumor growth and metastasis. For instance, compounds derived from benzo[d]isoxazole demonstrated IC50 values as low as 0.94 μM against HIF-1α, indicating potent anti-cancer properties .

Case Studies

  • Neuroprotective Effects : A study evaluated the neuroprotective potential of various isoxazole derivatives, including this compound. The findings suggested that these compounds could significantly reduce oxidative stress markers in neuronal cells, enhancing cell viability under neurotoxic conditions .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of isoxazole derivatives against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. This compound showed promising results, demonstrating effective inhibition of biofilm formation and bacterial growth .

Data Table: Biological Activities of this compound

Biological ActivityMechanism/EffectReference
AntiviralInhibits viral replication
Anti-inflammatoryReduces cytokine production
AnticancerInhibits HIF-1α transcription
AntioxidantScavenges free radicals
AntimicrobialInhibits growth of Staphylococcus aureus

Properties

IUPAC Name

methyl 1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)8-6-4-2-3-5-7(6)13-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJTKCKAJUPJNFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.